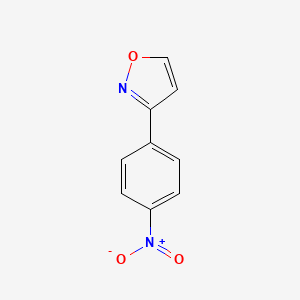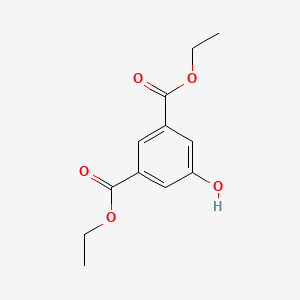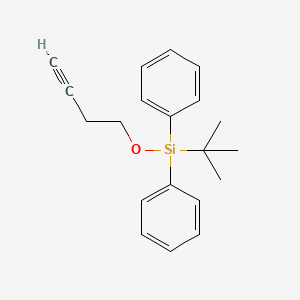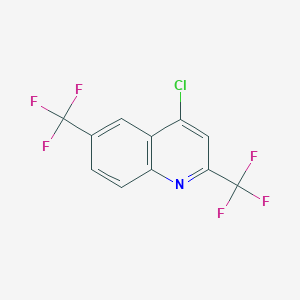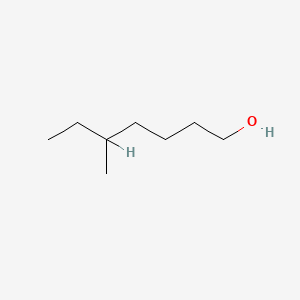
5-甲基-1-庚醇
描述
5-Methyl-1-heptanol (also known as 5-methylheptan-1-ol) is a hydroxyalkyl alcohol that is commonly used as a synthetic building block for organic synthesis. It is a colorless, volatile liquid with a characteristic odor, and is soluble in many organic solvents. It is a versatile compound that has been used in a variety of applications, including in the synthesis of pharmaceuticals, fragrances, and flavorings.
科学研究应用
流变学和介电谱:5-甲基-3-庚醇,与5-甲基-1-庚醇密切相关,已经在常压下使用流变学和在高压下使用介电谱进行了研究。这项研究有助于理解这种液体的弛豫行为,介于显示大的德拜过程和小的德拜类特征之间。这些研究对于开发具有特定介电和流变特性的材料至关重要(Gainaru et al., 2014)。
柴油发动机燃烧和排放特性:对n-庚醇-甲基油酸甲酯混合物的研究,其中包括类似于5-甲基-1-庚醇的化合物,侧重于柴油发动机中的燃烧和排放特性。这些研究对于开发替代燃料以及了解各种燃料混合物的环境影响至关重要(El-Seesy et al., 2021)。
热量计和傅里叶变换红外光谱研究:涉及对脂肪族庚醇的热量计和傅里叶变换红外光谱研究的研究旨在了解它们的热容量和相行为。这些信息对于热力学和材料科学的应用至关重要(Serra et al., 2016)。
醇类中的氢键结构:对单羟基醇类如5-甲基-3-庚醇中氢键结构的动力学和结构进行了研究。这些研究对于了解醇类在不同环境中的分子行为至关重要,这对于化学和材料科学的应用至关重要(Young-Gonzales & Richert, 2016)。
超分子结构和限域效应:对形成链状或胶束状超分子结构的醇类,包括5M3H(5-甲基-3-庚醇)等化合物的行为进行了研究,为了揭示限域对纳米聚合物和氢键的影响。这样的研究对纳米技术和材料科学至关重要(Talik et al., 2020)。
合成和生物活性:对4-甲基-3-庚醇等醇类立体异构体的合成和生物活性进行了研究,这些醇类在结构上类似于5-甲基-1-庚醇,对于开发用于害虫控制和生态研究的信息素具有应用价值(Zada et al., 2004)。
- gpt)。
属性
IUPAC Name |
5-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARNLMRENFOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880742 | |
| Record name | 5-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-heptanol | |
CAS RN |
7212-53-5 | |
| Record name | 5-Methyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W04S9OCX86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of 5-Methyl-1-heptanol and what are its potential applications?
A1: 5-Methyl-1-heptanol has been identified as a constituent of various natural sources, including the volatile oil of the medicinal plant Rhodiola dumulosa []. Additionally, some microorganisms, such as Streptomyces rubralavendulae strain SU1, have shown the ability to produce this compound []. While research is still in early stages, 5-Methyl-1-heptanol has demonstrated antifungal activity against Candida albicans in laboratory settings, suggesting potential applications in the development of novel antifungal agents []. Further research is needed to explore its efficacy and safety profile for potential therapeutic use.
Q2: Can 5-Methyl-1-heptanol be used as a biocontrol agent against fungal contamination in stored grains?
A2: Research suggests that 5-Methyl-1-heptanol, specifically when produced as a volatile compound by Bacillus megaterium KU143, exhibits antifungal activity against various Aspergillus and Penicillium species commonly found in stored rice grains []. This activity includes inhibiting mycelial growth, sporulation, and conidial germination, as well as reducing fungal populations on the grains themselves []. These findings indicate its potential as a biocontrol agent for preventing fungal contamination and subsequent spoilage in stored grains.
Q3: Has the presence of 5-Methyl-1-heptanol been reported in any edible sources?
A3: Yes, 5-Methyl-1-heptanol has been identified in the ethanol extract of the edible mushroom Agrocybe aegerita []. This extract, rich in phenolic compounds, exhibited promising antioxidant, antimicrobial, and anti-quorum sensing activities []. While further research is needed to fully elucidate the role and potential benefits of 5-Methyl-1-heptanol in this context, its presence in an edible source suggests potential dietary relevance.
Q4: Are there any known structural analogs of 5-Methyl-1-heptanol that exhibit similar biological activities?
A4: While specific structure-activity relationship (SAR) studies focused solely on 5-Methyl-1-heptanol are limited, it is structurally related to other alcohols and terpenes that have demonstrated biological activities. For instance, geraniol tetrahydride (3,7-dimethyl-1-octanol) was identified alongside 5-Methyl-1-heptanol in Eugenia flocossa leaf extract []. Investigating the SAR of 5-Methyl-1-heptanol in comparison to similar compounds could provide valuable insights into its mechanism of action and potential for optimization as a lead compound for drug discovery.
Q5: What analytical techniques have been used to identify and quantify 5-Methyl-1-heptanol in various samples?
A5: Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical technique employed to identify and quantify 5-Methyl-1-heptanol in various samples [, , , , , , , , ]. This method allows for the separation and identification of individual volatile compounds within complex mixtures, like plant extracts or microbial cultures, based on their mass-to-charge ratios. Further research exploring alternative analytical methods for detecting and quantifying 5-Methyl-1-heptanol, such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, could provide complementary information about its properties and distribution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



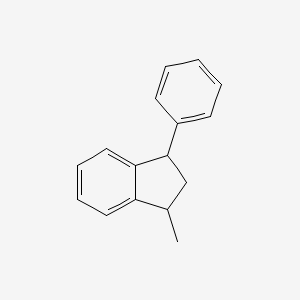

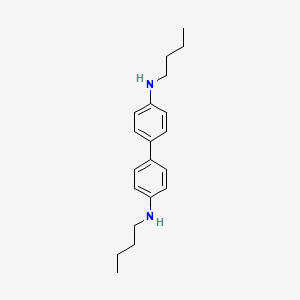
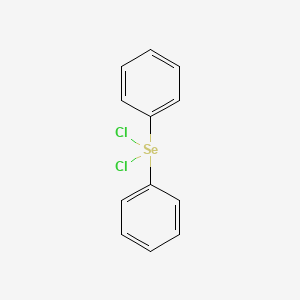


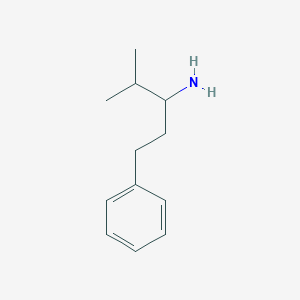
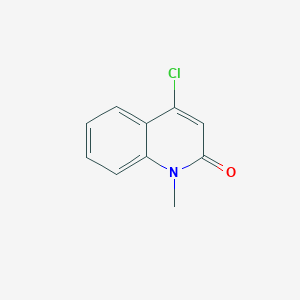
![2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1605538.png)
